Aqueous Equilibrium and Hydration State: Gem‑Diol vs. Aldehyde
(Pyrimidin-4-yl)methanediol exists in pH‑dependent equilibrium with its anhydrous form, pyrimidine-4-carbaldehyde, in aqueous solution . This equilibrium is characteristic of gem‑diols and is not observed for the alcohol analog, pyrimidin-4-ylmethanol, which lacks the carbonyl precursor. The gem‑diol is the predominant species in aqueous environments, with the equilibrium favoring the hydrated form under neutral pH [1].
| Evidence Dimension | Hydration equilibrium constant (estimated) |
|---|---|
| Target Compound Data | Predominant species in aqueous solution; equilibrium shifts to aldehyde under dehydrating conditions |
| Comparator Or Baseline | Pyrimidine-4-carbaldehyde (CAS 2435-50-9) – anhydrous form |
| Quantified Difference | Equilibrium constant not quantified for this specific compound; class‑level behavior indicates K_hydration ≈ 10^3 for simple gem‑diols [2] |
| Conditions | Aqueous solution, neutral pH |
Why This Matters
The equilibrium governs the compound's behavior as a latent aldehyde source, enabling controlled release of reactive carbonyl species in aqueous assays.
- [1] iChemistry. Methanediol,1-(4-pyrimidinyl)- (CAS 1073-50-3). View Source
- [2] Kiwix. Methanediol. (Equilibrium constant for formaldehyde hydration). View Source
